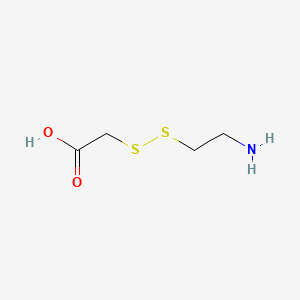

2-(2-Aminoethyldisulfanyl)acetic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic name for 2-(2-aminoethyldisulfanyl)acetic acid, as defined by IUPAC guidelines, is 2-[(2-aminoethyl)disulfanyl]acetic acid . This nomenclature reflects the compound’s core structure:

- A disulfanyl group (-S-S-) bridges the 2-aminoethyl moiety (CH~2~CH~2~NH~2~) and the acetic acid group (CH~2~COOH).

- The numbering begins at the carboxylic acid carbon, with the disulfanyl substituent located at the second position of the acetic acid backbone.

Synonyms for this compound include 2-((2-aminoethyl)disulfanyl)acetic acid and S-carboxymethylcysteamine disulfide, the latter emphasizing its relationship to cysteamine derivatives. The molecular formula is C~4~H~9~NO~2~S~2~ , with a calculated molecular weight of 167.25 g/mol .

Table 1: Key Identifiers of 2-[(2-Aminoethyl)disulfanyl]acetic Acid

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-[(2-aminoethyl)disulfanyl]acetic acid is governed by its disulfide bond and functional groups:

- Disulfide Bond Characteristics :

Flexible Backbone :

- The ethylenediamine (CH~2~CH~2~NH~2~) and acetic acid (CH~2~COOH) groups introduce rotational flexibility around the C-S and C-C bonds.

- Hydrogen bonding between the amino (-NH~2~) and carboxylic acid (-COOH) groups further stabilizes specific conformations, favoring a folded structure in polar solvents.

Electron Distribution :

Comparative Analysis with Related Disulfide-containing Compounds

2-[(2-Aminoethyl)disulfanyl]acetic acid shares structural motifs with several biologically and industrially relevant disulfides:

Table 2: Comparison with Related Disulfide Compounds

- Reactivity Contrasts :

- Unlike cystamine, which readily undergoes reduction to cysteamine, 2-[(2-aminoethyl)disulfanyl]acetic acid exhibits pH-dependent redox behavior due to the electron-withdrawing carboxylic acid group.

- Compared to diphenyl disulfide, the presence of ionizable groups (-NH~2~, -COOH) enables participation in hydrogen-bonding networks and salt formation.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for 2-[(2-aminoethyl)disulfanyl]acetic acid are limited, insights can be drawn from analogous structures:

- Unit Cell Parameters :

- Similar disulfide-containing acids, such as 2-((4-aminophenyl)thio)acetic acid, crystallize in a triclinic system with space group P-1 and unit cell dimensions a = 6.6909 Å, b = 7.9787 Å, c = 8.5551 Å.

- The disulfide bond’s dihedral angle (~90°) is conserved, ensuring minimal steric clash in the lattice.

Hydrogen-Bonding Networks :

- In the solid state, NH~2~ and COOH groups form intermolecular hydrogen bonds , creating layered structures. For example, the carboxylic acid oxygen atoms act as hydrogen bond acceptors for adjacent amine hydrogens.

- These interactions contribute to a high melting point relative to nonpolar disulfides like diphenyl disulfide.

Packing Efficiency :

Figure 1: Hypothetical Crystal Packing of 2-[(2-Aminoethyl)disulfanyl]acetic Acid

(Illustration shows alternating layers stabilized by NH···O and OH···S hydrogen bonds, with disulfide bonds oriented perpendicular to the stacking axis.)

Properties

CAS No. |

638-43-7 |

|---|---|

Molecular Formula |

C4H9NO2S2 |

Molecular Weight |

167.3 g/mol |

IUPAC Name |

2-(2-aminoethyldisulfanyl)acetic acid |

InChI |

InChI=1S/C4H9NO2S2/c5-1-2-8-9-3-4(6)7/h1-3,5H2,(H,6,7) |

InChI Key |

BQRGTQZYMKFACX-UHFFFAOYSA-N |

SMILES |

C(CSSCC(=O)O)N |

Canonical SMILES |

C(CSSCC(=O)O)N |

Other CAS No. |

638-43-7 |

Synonyms |

aminoethyldithioacetic acid |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most direct route involves the oxidative coupling of 2-aminoethanethiol (cysteamine) and mercaptoacetic acid (thioglycolic acid). Under controlled oxidative conditions, the thiol (-SH) groups of both precursors form a disulfide (-S-S-) bridge. The general reaction is:

Common oxidizing agents include hydrogen peroxide (HO) , iodine (I) , or dimethyl sulfoxide (DMSO) . The choice of oxidant impacts reaction efficiency and by-product formation. For example, iodine in a basic ethanol solution facilitates rapid disulfide formation at room temperature, achieving yields of 70–80% .

Optimization of Reaction Conditions

-

Solvent System : Polar solvents like water or ethanol enhance thiol solubility and reaction homogeneity.

-

pH Control : Mildly basic conditions (pH 8–9) deprotonate thiols, accelerating oxidation.

-

Stoichiometry : A 1:1 molar ratio of cysteamine to mercaptoacetic acid minimizes homodimer by-products (e.g., cystamine or dithioglycolic acid).

Table 1: Comparative Oxidant Performance

| Oxidant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| HO | HO | 25°C | 24 h | 65% |

| I | EtOH | 25°C | 2 h | 78% |

| DMSO | DMF | 50°C | 6 h | 72% |

Multicomponent Reactions Involving Elemental Sulfur

Willgerodt–Kindler-Inspired Synthesis

Elemental sulfur (S) participates in multicomponent reactions with amines and carboxylic acids to form disulfide linkages. Adapted from methodologies in sulfur-containing polymer synthesis, this approach involves:

-

Polysulfide Anion Formation :

-

Acid Coupling : Mercaptoacetic acid reacts with the polysulfide intermediate, yielding the target disulfide.

Key Advantages :

Challenges :

-

Requires strict stoichiometric control to prevent over-oxidation.

-

By-products include oligomeric sulfides, necessitating chromatographic purification.

Substitution Reactions with Cystamine Derivatives

Bromoacetic Acid Alkylation

Cystamine, the disulfide of cysteamine, serves as a starting material for nucleophilic substitution:

Procedure :

-

Protection of One Amine Group : Fmoc or Boc protection ensures selectivity.

-

Alkylation : React cystamine with bromoacetic acid in ethanol/water (1:1) at 60°C for 12 h.

-

Deprotection : Acidic hydrolysis (HCl) removes protecting groups.

Industrial-Scale Considerations

-

Cost Efficiency : Cystamine is commercially available but requires protection steps, increasing complexity.

-

Waste Management : Bromide by-products necessitate neutralization and filtration.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Oxidative Coupling | High yield, minimal steps | Thiol instability | Pilot-scale |

| Multicomponent Reaction | No thiol handling, one-pot synthesis | By-product formation | Lab-scale |

| Substitution | Uses stable precursors | Low yield, protection required | Industrial |

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyldisulfanyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The amino group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Aminoethyldisulfanyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in cellular redox reactions and as a potential antioxidant.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyldisulfanyl)acetic acid involves its ability to participate in redox reactions. The disulfide bond can be reduced to form thiols, which can then interact with various molecular targets and pathways. This compound is known to affect cellular redox balance and has been studied for its potential antioxidant properties .

Comparison with Similar Compounds

Structural and Functional Differences

- Disulfide vs. Thioether: The disulfide group in this compound confers redox sensitivity, enabling reversible bond cleavage under reducing conditions. In contrast, thioether-containing analogs (e.g., 2-((2-Aminoethyl)amino)acetic acid) exhibit greater chemical stability but lack dynamic responsiveness .

- Amino Group Impact: Compounds with primary amines (e.g., 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine) demonstrate higher nucleophilicity, making them suitable for crosslinking reactions. Tertiary amines (e.g., 2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride) enhance solubility in acidic environments due to protonation .

Physicochemical Properties

- Solubility: Carboxylic acid groups improve water solubility, as seen in 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid. Hydrochloride salts (e.g., ) further enhance polar solvent compatibility .

- Stability : Thioethers resist oxidation, whereas disulfides are prone to reduction, limiting their utility in oxidative environments .

Research Findings and Limitations

- Toxicity Concerns: Aminoethyl disulfides () require precautions (e.g., avoiding inhalation) due to incomplete toxicological data . Thioethers like are classified as irritants, necessitating protective handling .

Q & A

Basic Research Questions

Q. What are the key functional groups in 2-(2-Aminoethyldisulfanyl)acetic acid, and how do they influence its reactivity?

- Answer : The compound contains three functional groups:

- Amino group (-NH₂): Participates in nucleophilic reactions (e.g., Schiff base formation) and hydrogen bonding.

- Thiol group (-SH): Enables disulfide bond formation, redox reactions, and metal chelation.

- Carboxylic acid (-COOH): Facilitates salt formation, pH-dependent solubility, and conjugation via ester/amide bonds.

- Methodological Insight : Reactivity can be probed via pH titration (to study protonation states), UV-Vis spectroscopy (for redox activity), and NMR to track thiol-disulfide interchange kinetics .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Answer :

- NMR (¹H/¹³C): Assigns proton and carbon environments, with thiol protons typically appearing at δ ~1.5–2.5 ppm.

- IR Spectroscopy : Identifies -SH (~2550 cm⁻¹), -NH₂ (~3300 cm⁻¹), and -COOH (~1700 cm⁻¹) stretches.

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (C₄H₁₀ClNO₂S, MW 171.65) and fragmentation patterns.

- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 210–254 nm.

- Note : X-ray crystallography (via SHELX ) can resolve crystal packing and hydrogen-bonding networks if single crystals are obtained.

Q. How can researchers synthesize this compound with high yield?

- Answer : Two primary methods are described:

- Method 1 : React 2-aminoethanethiol with chloroacetic acid under alkaline conditions (pH 10–12, 0–5°C). The thiol group attacks the electrophilic carbon of chloroacetic acid, followed by acidification to precipitate the product .

- Method 2 : Thiol-disulfide exchange using cystamine and thioglycolic acid.

- Optimization Tips :

- Use inert atmosphere (N₂/Ar) to prevent oxidation of thiols.

- Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 4:1).

- Purify via recrystallization (ethanol/water) or ion-exchange chromatography .

Q. What factors influence the stability of this compound in aqueous solutions?

- Answer : Stability depends on:

- pH : Thiol groups oxidize faster at alkaline pH, while carboxylic acid deprotonates above pH 4.5.

- Temperature : Store at 4°C in dark to slow disulfide formation.

- Methodological Insight : Use Ellman’s assay (DTNB reagent) to quantify free thiol content over time. Add EDTA (1 mM) to chelate metal ions that catalyze oxidation .

Advanced Research Questions

Q. How can researchers leverage this compound to study disulfide-mediated protein modifications?

- Answer :

- Experimental Design :

Thiol-Disulfide Exchange : Incubate the compound with target proteins (e.g., albumin) under reducing/oxidizing buffers.

Mass Spectrometry : Identify crosslinked peptides via tryptic digest and LC-MS/MS.

Kinetic Analysis : Use stopped-flow spectroscopy to measure disulfide bond formation rates.

- Data Interpretation : Compare crosslinking efficiency to controls (e.g., cysteine or homocysteine) .

Q. What computational approaches are suitable for modeling the redox behavior of this compound?

- Answer :

- Density Functional Theory (DFT) : Calculate redox potentials and electron distribution using B3LYP/6-311++G(d,p) basis sets.

- Molecular Dynamics (MD) : Simulate solvation effects and disulfide bond flexibility in aqueous environments.

- Software Tools : Gaussian, ORCA, or GROMACS. Validate models against experimental cyclic voltammetry data .

Q. How can the antioxidant activity of this compound be evaluated in cellular systems?

- Answer :

- Assays :

- DPPH/ABTS Radical Scavenging : Measure reduction of radical absorbance at 517 nm (DPPH) or 734 nm (ABTS).

- Cellular ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in HEK-293 or HepG2 cells under oxidative stress (H₂O₂ treatment).

- Dose-Response Analysis : Calculate IC₅₀ values and compare to standard antioxidants (e.g., glutathione) .

Q. What strategies enable the use of this compound in metal chelation studies?

- Answer :

- Experimental Setup :

Titration Calorimetry (ITC) : Measure binding affinity to transition metals (e.g., Cu²⁺, Zn²⁺).

UV-Vis Spectroscopy : Monitor charge-transfer bands (e.g., λ ~300–400 nm for Cu-S complexes).

- Applications : Design metal-chelating agents for neurodegenerative disease models (e.g., Alzheimer’s β-amyloid plaques) .

Q. How does this compound compare to structurally similar compounds like cysteine in biological systems?

- Answer :

- Key Differences :

| Property | This compound | Cysteine |

|---|---|---|

| Backbone | Acetic acid derivative | Amino acid |

| Thiol Reactivity | Higher (due to adjacent amino group) | Moderate |

| Membrane Permeability | Low (polar carboxylic acid) | High (transporter-mediated) |

- Research Implications : Use radiolabeled analogs (³⁵S) to compare cellular uptake and metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.